(S)-4-(pyridin-3-yl)oxazolidin-2-one
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(4S)-4-pyridin-3-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-2-1-3-9-4-6/h1-4,7H,5H2,(H,10,11)/t7-/m1/s1 |
InChI Key |
NDRFSFDLHLOGSQ-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)C2=CN=CC=C2 |
Canonical SMILES |
C1C(NC(=O)O1)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Key Observations:
- Substituent Effects : The pyridin-3-yl group in the target compound enhances aromatic π-π interactions, contributing to its high melting point (>200°C), similar to S5 . In contrast, nitrobenzyl or chloropyrimidinyl substituents (e.g., in and ) may reduce melting points due to steric or electronic effects.
- Stereochemistry: The (S)-configuration at position 4 is critical for activity in oxazolidinones, as seen in linezolid derivatives . Compounds like (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one highlight how stereochemistry influences molecular packing and biological target binding.
- Synthetic Yields : The target compound’s inferred yield (65%) aligns with S5 , but lower than brominated analogs like S3/S4 (86–87%), likely due to pyridine coordination complicating reactions .
Antimicrobial Activity:
- Linezolid Analogs: Derivatives like (S)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one exhibit potent antibacterial activity due to morpholino and fluorophenyl groups enhancing ribosomal binding.
- Nitroimidazole Conjugates : Compounds such as (R)-3-(3-fluoro-4-(6-((nitroimidazolyl)oxy)pyridin-3-yl)phenyl)oxazolidin-2-one show enhanced activity against anaerobic bacteria, a trait absent in the target compound unless modified similarly.
Reactivity and Stability:
- Hydrogenation Sensitivity : The nitro group in (S)-4-(4-nitrobenzyl)oxazolidin-2-one is reduced to an amine under catalytic hydrogenation , whereas the pyridin-3-yl group in the target compound is stable under such conditions.
Q & A
Q. What are the established synthetic routes for (S)-4-(pyridin-3-yl)oxazolidin-2-one, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves intramolecular cyclization or functionalization of pre-oxazolidinone scaffolds. For example, iron-catalyzed diastereoselective aminobromination of olefins has been used to synthesize structurally related brominated oxazolidinones (e.g., 4-[bromo(pyridin-3-yl)methyl]oxazolidin-2-one) with high diastereoselectivity (86–87% yield) . Optimization typically includes:
- Screening catalysts (e.g., FeCl₃ vs. Fe(acac)₃) and solvents (polar aprotic solvents like DMF enhance reactivity).
- Temperature control (reactions often proceed at 60–80°C).
- Monitoring reaction progress via TLC or HPLC to minimize side products.
Q. How can the stereochemical configuration of (S)-4-(pyridin-3-yl)oxazolidin-2-one be confirmed experimentally?
Methodological Answer: Use chiral analytical techniques:
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and hexane/isopropanol mobile phase.
- Vibrational Circular Dichroism (VCD) combined with DFT calculations (B3LYP/6-311++G(d,p)) to compare experimental and simulated spectra .
- Single-crystal X-ray diffraction (if crystals are obtainable), refined using SHELXL software .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve pyridinyl and oxazolidinone ring signals. For example, oxazolidinone carbonyl carbons typically appear at ~155–160 ppm .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1750 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₈H₈N₂O₂: 165.0664; observed: 165.0668) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between experimental and theoretical spectral data?
Methodological Answer: When experimental IR/Raman or NMR spectra deviate from DFT predictions (e.g., B3LYP/6-311++G(d,p)):
- Vibrational Mode Analysis : Re-examine scaling factors for frequency calculations (empirical scaling by 0.9613 improves accuracy) .
- Solvent Effects : Use implicit solvation models (e.g., PCM for DMSO or CHCl₃) to refine chemical shift predictions .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing spectral features.
Q. What strategies improve diastereoselectivity in the synthesis of derivatives with bulky pyridinyl substituents?
Methodological Answer: Steric and electronic control is critical:
- Chiral Auxiliaries : Use Evans oxazolidinones to direct asymmetric induction during alkylation or acylation steps .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Ru or Rh) with chiral ligands for hydrogenation or cross-coupling reactions.
- Additive Screening : Bulky bases (e.g., DIPEA) or Lewis acids (e.g., Mg(OTf)₂) can enhance selectivity by stabilizing transition states .
Q. How can researchers address low yields in ring-opening reactions of (S)-4-(pyridin-3-yl)oxazolidin-2-one?
Methodological Answer: Common pitfalls and solutions:
- Protection Group Compatibility : Avoid carbonyl-containing groups (e.g., Boc/Cbz) that hinder nucleophilic attack. Dibenzyl protection is more stable under basic conditions .
- Base Selection : Use mild bases (e.g., Cs₂CO₃ in catalytic amounts) to prevent decomposition. Excess base leads to side reactions .
- Solvent Optimization : Polar solvents (e.g., THF/water mixtures) facilitate hydrolysis while maintaining stability.
Data Analysis & Interpretation
Q. How should researchers analyze conflicting crystallographic and computational geometry data for this compound?
Methodological Answer: Discrepancies often arise from crystal packing vs. gas-phase calculations:
- Overlay Structures : Compare X-ray coordinates (from SHELXL-refined data ) with DFT-optimized geometries using software like Mercury®.
- Torsional Angle Analysis : Pyridinyl-oxazolidinone dihedral angles may differ due to intermolecular forces in crystals.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonds, π-π stacking) influencing solid-state conformations .
Q. What statistical methods are appropriate for validating reproducibility in synthetic protocols?
Methodological Answer: Implement robust quality control:
- Design of Experiments (DoE) : Use factorial designs to test variable interactions (e.g., temperature, catalyst loading).
- Principal Component Analysis (PCA) : Compare NMR/HRMS datasets from multiple batches to identify outliers.
- Control Charts : Monitor yield and purity trends over 10+ syntheses to assess process stability.
Tables for Key Data
| Property | Experimental Value | Computational (DFT) | Reference |
|---|---|---|---|
| C=O Stretch (IR) | 1748 cm⁻¹ | 1752 cm⁻¹ | |
| ¹³C NMR (Carbonyl) | 158.2 ppm | 157.9 ppm | |
| Dihedral Angle (X-ray) | 12.5° | 10.8° (gas phase) |
Note to Researchers:
- Always cross-validate synthetic and analytical data with multiple techniques (e.g., NMR + HRMS + X-ray).
- For advanced stereochemical studies, collaborate with computational chemists to refine DFT parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
